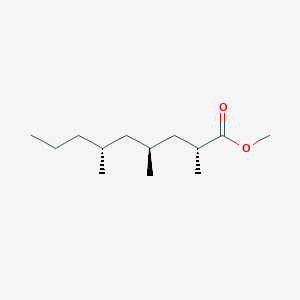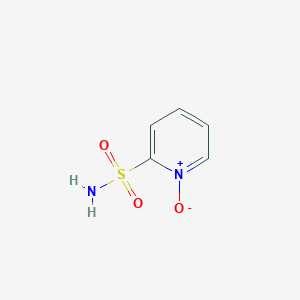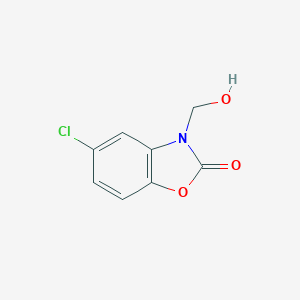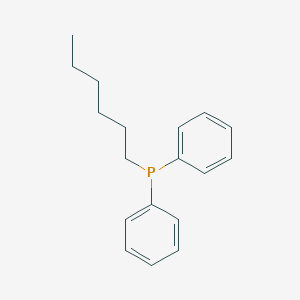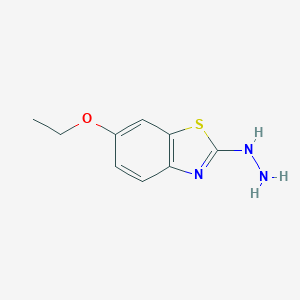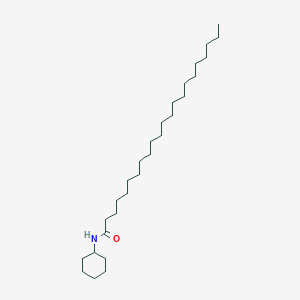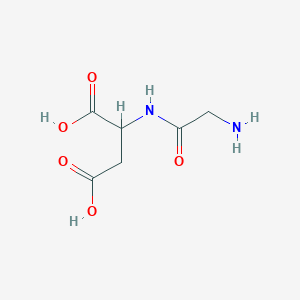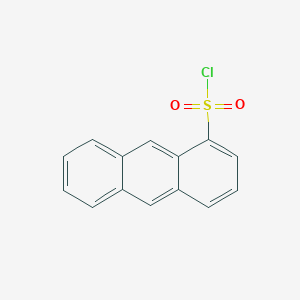
1-Anthracenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anthracenesulfonyl chloride is an organic compound with the molecular formula C14H9ClO2S. It is a versatile reagent used in organic synthesis and research. It is also known as 1-anthracenylsulfonyl chloride and is abbreviated as ASCl. This compound has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Anthracenesulfonyl chloride involves the reaction of the sulfonyl group with the target molecule. The sulfonyl group is a strong electron-withdrawing group, which makes the molecule more reactive towards nucleophilic attack. This reactivity allows for the introduction of various functional groups into the target molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit some toxicity towards aquatic organisms. It is important to handle this compound with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Anthracenesulfonyl chloride in lab experiments include its versatility as a sulfonating agent and its ability to introduce a sulfonyl group into aromatic compounds. However, its limitations include its toxicity and the need for proper safety protocols during handling and disposal.
Orientations Futures
There are several future directions for the use of 1-Anthracenesulfonyl chloride in research. One possible direction is the development of new synthetic methods for the preparation of ASCl. Another direction is the investigation of its potential applications in the synthesis of new pharmaceuticals and materials. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound and to develop safer handling and disposal methods.
Méthodes De Synthèse
The synthesis of 1-Anthracenesulfonyl chloride involves the reaction of anthracene with chlorosulfonic acid in the presence of a catalyst, such as aluminum chloride. The reaction proceeds through the formation of an intermediate which is then treated with hydrochloric acid to obtain the final product. This method is a well-established and widely used process for the preparation of ASCl.
Applications De Recherche Scientifique
1-Anthracenesulfonyl chloride is a valuable reagent in organic synthesis. It is used as a sulfonating agent to introduce a sulfonyl group into aromatic compounds, which can then be used as intermediates in the synthesis of various organic compounds. It is also used in the preparation of sulfonamides, which are important pharmacological agents.
Propriétés
Numéro CAS |
17407-97-5 |
|---|---|
Formule moléculaire |
C14H9ClO2S |
Poids moléculaire |
276.7 g/mol |
Nom IUPAC |
anthracene-1-sulfonyl chloride |
InChI |
InChI=1S/C14H9ClO2S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
Clé InChI |
BQPJFNZAKMDFBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)Cl |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)Cl |
Autres numéros CAS |
17407-97-5 |
Synonymes |
1-Anthracenesulfonyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)


![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
